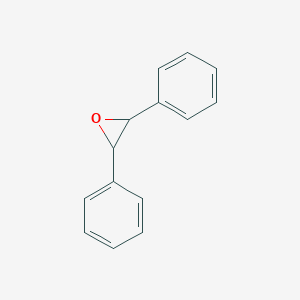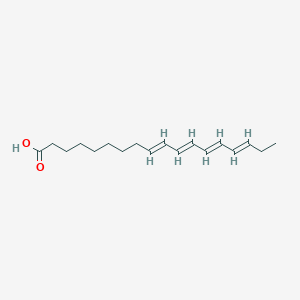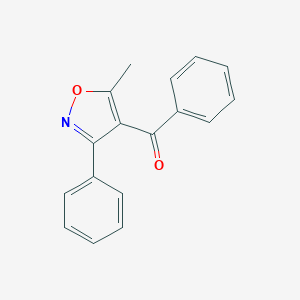
5-Iodindol
Übersicht
Beschreibung
5-Iodoindole: is an organic compound with the molecular formula C8H6IN . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of an iodine atom at the 5-position of the indole ring. This modification imparts unique chemical properties to the molecule, making it valuable in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodoindole is used as a building block in the synthesis of various complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the exploration of novel reaction mechanisms .
Biology: In biological research, 5-Iodoindole is used as a probe to study the function of indole derivatives in biological systems. It is also employed in the synthesis of biologically active compounds, including potential drug candidates .
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been investigated for their antiviral, anticancer, and antimicrobial activities .
Industry: In the industrial sector, 5-Iodoindole is used in the production of dyes and pigments. It serves as an intermediate in the synthesis of various colorants used in textiles, plastics, and other materials .
Wirkmechanismus
Target of Action
5-Iodoindole, also known as 5-iodo-1H-indole, primarily targets the invertebrate-specific glutamate-gated chloride channel receptor . This receptor plays a crucial role in the nervous system of invertebrates, and its modulation can lead to paralysis and death of the organism .
Mode of Action
5-Iodoindole interacts with its target receptor by rigidly binding to the active sites, similar to the action of abamectin . This interaction disrupts the normal functioning of the receptor, leading to detrimental effects on the organism’s nervous system .
Biochemical Pathways
It is known that the compound can diminish the reproductive activities, embryonic and juvenile lethality, and locomotor behaviors of certain organisms . Furthermore, 5-Iodoindole has been shown to induce diverse phenotypic deformities in nematodes, including abnormal organ disruption/shrinkage and increased vacuolization .
Result of Action
The action of 5-Iodoindole results in significant molecular and cellular effects. It has been shown to have high nematicidal activities against Bursaphelenchus xylophilus, a nematode known to cause severe economic losses in pine forest ecosystems . Additionally, 5-Iodoindole has been found to inhibit the growth of various bacterial strains and fungi .
Action Environment
The action, efficacy, and stability of 5-Iodoindole can be influenced by various environmental factors. For instance, the compound has been shown to be nontoxic to certain plants, suggesting that it could potentially be used in ecological environments to control harmful organisms without adversely affecting plant life . .
Biochemische Analyse
Biochemical Properties
5-Iodoindole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutamate-gated chloride channel receptors . The binding of 5-Iodoindole to these receptors is thought to contribute to its biological activity .
Cellular Effects
5-Iodoindole has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to eradicate persister formation by Escherichia coli and Staphylococcus aureus, and most potently inhibit biofilm formation by these bacteria . This suggests that 5-Iodoindole influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Iodoindole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that 5-Iodoindole exerts its effects by binding to the active sites of glutamate-gated chloride channel receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-Iodoindole has been observed to rapidly kill E. coli and S. aureus without forming persister cells . This suggests that 5-Iodoindole has a stable effect over time, with no observed degradation or long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, specifically the root-knot nematode Meloidogyne incognita, 5-Iodoindole has been shown to effectively kill juveniles and freshly hatched juveniles by inducing multiple vacuole formation . Notably, at higher dosages (50 μg/mL), 5-Iodoindole induced rapid juvenile death within 6 hours .
Metabolic Pathways
5-Iodoindole is involved in several metabolic pathways. For instance, it is known to be produced from the catabolism of tryptophan via the indole and its derivatives pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogenation of Indole: One common method for preparing 5-Iodoindole involves the halogenation of indole. This can be achieved by reacting indole with iodine in the presence of an oxidizing agent such as potassium iodate or sodium hypochlorite.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of an indole derivative with an iodoarene.
Industrial Production Methods: Industrial production of 5-Iodoindole often employs scalable versions of the above synthetic routes. The halogenation method is particularly favored due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Iodoindole can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and amines.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under mild conditions.
Major Products:
Substitution Products: Depending on the substituent introduced, products can include 5-alkylindoles, 5-arylindoles, and 5-aminoindoles.
Oxidation Products: 5-iodoindole-2,3-dione is a common oxidation product.
Reduction Products: 5-iodoindoline is a typical reduction product.
Vergleich Mit ähnlichen Verbindungen
5-bromo-1H-indole: Similar to 5-Iodoindole, but with a bromine atom instead of iodine.
5-chloro-1H-indole: Contains a chlorine atom at the 5-position.
5-fluoro-1H-indole: Features a fluorine atom at the 5-position.
Uniqueness: 5-Iodoindole is unique due to the presence of the iodine atom, which imparts higher reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .
Eigenschaften
IUPAC Name |
5-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQLYTUWUQMGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382031 | |
| Record name | 5-Iodoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-91-4 | |
| Record name | 5-Iodoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-iodoindole exhibits its antibacterial activity through multiple mechanisms. Primarily, it disrupts the integrity of the bacterial cell membrane, leading to cell shrinkage and death. This is linked to the induction of reactive oxygen species (ROS) within the bacterial cells. [, ]. 5-iodoindole also demonstrates antibiofilm properties by hindering biofilm formation and motility in bacteria like Acinetobacter baumannii [] and Serratia marcescens [].
ANone: The molecular formula of 5-iodoindole is C8H6IN, and its molecular weight is 255.05 g/mol.
A: While 5-iodoindole itself has not been extensively studied for catalytic applications, it serves as a common starting material in various organic synthesis reactions. For instance, it is utilized in the synthesis of 5-(pyren-1-ylethynyl)indole, a DNA intercalator known as twisted intercalating nucleic acid (TINA), via a Cu-mediated Sonogashira palladium-catalyzed coupling reaction. [].
A: The presence of the iodine atom at the 5th position of the indole ring appears crucial for the biological activity of 5-iodoindole. This is supported by research showing that various halogenated indoles, including 5-iodoindole, exhibit potent antimicrobial and antivirulence activities against different bacterial species, while non-halogenated indoles show less potency []. Further research is needed to fully understand the structure-activity relationships and optimize the potency and selectivity of 5-iodoindole derivatives.
A: Yes, 5-iodoindole has demonstrated efficacy against multidrug-resistant Acinetobacter baumannii strains, showing comparable effectiveness to commercial antibiotics like ciprofloxacin, colistin, and gentamicin in inhibiting growth and biofilm formation []. Furthermore, it exhibited efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. []
A: Yes, 5-iodoindole successfully improved the survival rate of brine shrimp larvae infected with Vibrio campbellii. This study highlighted its potential as a protective agent against bacterial infections in aquaculture. [] Another study showed that 5-iodoindole reduced the virulence of Candida albicans in a Caenorhabditis elegans model system. []
ANone: While specific resistance mechanisms against 5-iodoindole have not been extensively studied, its mechanism of action, particularly its disruption of the bacterial membrane, could potentially lead to the development of resistance. Further research is needed to understand and mitigate potential resistance development.
ANone: Based on the available research, 5-iodoindole shows promise for various applications, including:
- Antibacterial agent: Its efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, makes it a potential candidate for developing new antibacterial drugs. [, , , ]
- Antibiofilm agent: Its ability to inhibit biofilm formation in various bacterial species suggests potential applications in preventing biofilm-related infections, particularly in medical device coatings. [, , , ]
- Antivirulence agent: 5-iodoindole's ability to reduce the virulence of bacterial pathogens by interfering with quorum sensing and virulence factor production opens up possibilities for developing antivirulence therapies. [, ]
- Nematicidal agent: Preliminary studies suggest potential nematicidal activity of 5-iodoindole, which could be further explored for applications in agriculture. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)




![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
